molecular formula C6H11NO2 B7977021 (3S)-3-azaniumyl-3-cyclopropylpropanoate

(3S)-3-azaniumyl-3-cyclopropylpropanoate

Cat. No.: B7977021
M. Wt: 129.16 g/mol
InChI Key: IHWFMMMLMIDKCB-YFKPBYRVSA-N
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Description

(3S)-3-azaniumyl-3-cyclopropylpropanoate is a chiral ammonium carboxylate characterized by a cyclopropane ring attached to the β-carbon of a propanoate backbone. The stereospecific (3S) configuration and the presence of both an azaniumyl (NH₃⁺) group and a cyclopropyl substituent distinguish it from simpler amino acid derivatives.

Properties

IUPAC Name

(3S)-3-azaniumyl-3-cyclopropylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWFMMMLMIDKCB-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](CC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Benazepril Hydrochloride

Benazepril Hydrochloride () is an angiotensin-converting enzyme (ACE) inhibitor with a benzazepine core and a phenylpropyl side chain. While it shares stereochemical complexity with (3S)-3-azaniumyl-3-cyclopropylpropanoate, key differences include:

  • Core Structure : Benazepril features a benzazepine ring system, whereas the target compound lacks aromaticity and relies on a cyclopropane ring.
  • Functional Groups : Benazepril contains an ethoxycarbonyl group and a secondary amide, contrasting with the azaniumyl-carboxylate zwitterionic structure of the target compound.
  • Pharmacological Role : Benazepril is a prodrug activated to its dicarboxylate metabolite, while the target compound’s ionic nature may limit membrane permeability, suggesting distinct therapeutic applications .

[5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[4,5-c]pyridin-2-yl]acetate hydrochloride (, Item 4)

This thienopyridine derivative contains a cyclopropyl ketone and fluorophenyl group. Comparisons include:

  • Cyclopropane Positioning: The cyclopropane in this compound is part of a ketone side chain, whereas in the target compound, it is directly bonded to the propanoate backbone.
  • Biological Implications : The fluorophenyl group enhances lipophilicity and target binding, whereas the target compound’s zwitterionic structure may favor solubility in aqueous environments .

1-(Chloromethyl)cyclopropane (, Item 12)

A simple cyclopropane derivative used in synthetic chemistry:

  • Reactivity : The chloromethyl group facilitates nucleophilic substitutions, unlike the stabilized azaniumyl-carboxylate system in the target compound.
  • Applications : Primarily serves as a building block in organic synthesis, highlighting the cyclopropane ring’s utility in strain-driven reactions .

Structural and Functional Analysis Table

Compound Name Core Structure Key Functional Groups Pharmacological/Industrial Role Reference
This compound Cyclopropane-propanoate Azaniumyl, carboxylate Hypothetical: Ionic solubility modulator N/A
Benazepril Hydrochloride Benzazepine Ethoxycarbonyl, amide, phenyl ACE inhibitor (hypertension)
[5-(Cyclopropyl...)acetate hydrochloride] Thienopyridine Cyclopropyl ketone, fluorophenyl Kinase inhibitor (research phase)
1-(Chloromethyl)cyclopropane Cyclopropane Chloromethyl Synthetic intermediate

Research Findings and Implications

  • This feature is exploited in Item 4 () for target-selective binding .
  • Zwitterionic Properties : The azaniumyl-carboxylate structure may improve aqueous solubility, contrasting with the lipophilic benzazepine system in Benazepril, which prioritizes membrane penetration .
  • Stereochemical Influence : The (3S) configuration could dictate enantioselective interactions, analogous to the (1S,3S) stereochemistry critical for Benazepril’s ACE inhibition .

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